molecular formula C6H13N3O B012202 4-Hydroxypiperidine-1-carboximidamide CAS No. 108001-76-9

4-Hydroxypiperidine-1-carboximidamide

Cat. No. B012202
CAS RN: 108001-76-9
M. Wt: 143.19 g/mol
InChI Key: NUIMBFDFBVDYGA-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carboximidamide, also known as N-hydroxypiperidine-1-carboximidamide, is a chemical compound with the molecular weight of 143.19 . It is a member of the piperidine chemical family .


Synthesis Analysis

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized for antiproliferative activity evaluation against human tumor cell lines . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine-1-carboximidamide hydrochloride has been studied . The InChI code is 1S/C6H13N3O.ClH/c7-6 (8)9-3-1-5 (10)2-4-9;/h5,10H,1-4H2, (H3,7,8);1H and the InChI key is OZHNUGAJQDNLDL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are known to undergo various reactions .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine-1-carboximidamide has a molecular weight of 143.19 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Copper-Catalyzed N-Arylation : Unimolecular 4-hydroxypiperidines, including 4-Hydroxypiperidine-1-carboximidamide, have been used as ligands for copper-catalyzed N-arylation. This process enables the synthesis of various N-arylated compounds in moderate to excellent yields, indicating its significance in chemical synthesis (Patil, Nallasivam, & Fernandes, 2015).

  • Zinc(II) Extraction : Derivatives of 4-Hydroxypiperidine-1-carboximidamide have been found effective in extracting zinc(II) from acidic chloride solutions. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide, in particular, demonstrated a high loading capacity and complete transfer of zinc(II) from concentrated solutions (Wojciechowska, Wieszczycka, & Wojciechowska, 2017).

  • Inhibition of Glycosidases : Piperidine-based carbohydrate mimics, when combined with 4-hydroxypiperidine-1-carboximidamide, show potential as inhibitors of glycosidases. This application is significant in the field of medicinal chemistry and drug development (Byrgesen, Nielsen, Willert, & Bols, 1997).

  • Diastereoselective Synthesis : The compound has been used in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization, which is a method for the enantioselective synthesis of highly functionalized piperidin-2-ones (Lam, Murray, & Firth, 2005).

  • Industrial Production : The aza-Prins-cyclization method, catalyzed by heteropoly acids, has been utilized for the rapid and selective synthesis of 4-hydroxypiperidines under mild conditions. This offers a promising method for their industrial production (Yadav et al., 2009).

  • Antioxidant Potential : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) containing 4-hydroxypiperidine show antioxidant potential and are promising for biomedical studies using magnetic-resonance imaging (Yushkova et al., 2013).

  • Production of Diastereomeric Forms : This compound has been used to generate enantiopure starting materials for functionalized 4-hydroxypiperidines, enabling the production of both diastereomeric forms (Vink et al., 2002).

  • Analgesic Activity : Halogenated phenacyl derivatives of 4-hydroxypiperidine have shown some analgesic activity, indicating its potential in pain management (Saeed, Saify, Iqbal, & Nazar-ul-Islam, 1997).

Safety and Hazards

4-Hydroxypiperidine-1-carboximidamide hydrochloride has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 4-Hydroxypiperidine-1-carboximidamide are not detailed in the available resources, piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds with a wide variety of biological activities. They represent a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-hydroxypiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIMBFDFBVDYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626421
Record name 4-Hydroxypiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-1-carboximidamide

CAS RN

108001-76-9
Record name 4-Hydroxypiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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